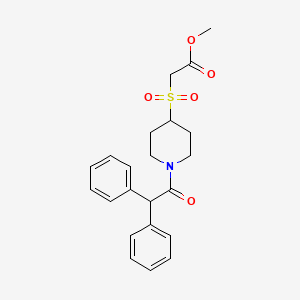

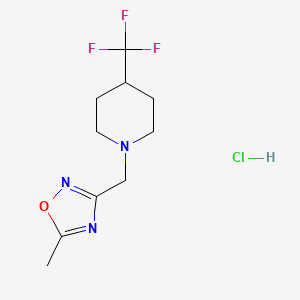

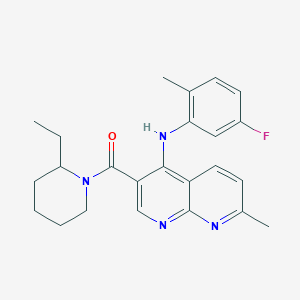

![molecular formula C11H8N2 B2375711 5H-indeno[1,2-d]pyrimidine CAS No. 245-02-3](/img/structure/B2375711.png)

5H-indeno[1,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5H-indeno[1,2-d]pyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . A series of novel substituted thioxopyrimidine and thiazolo[3,2-a]pyrimidine compounds that combine various heteroaryl rings have been synthesized .

Synthesis Analysis

The synthesis of 5H-indeno[1,2-d]pyrimidine involves a Biginelli one-pot three-component reaction . This reaction has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds .

Molecular Structure Analysis

The molecular formula of 5H-indeno[1,2-d]pyrimidine is C11H8N2 . Its structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The Biginelli reaction has been intensively studied in the last two decades, especially due to the applications of synthesized dihydropyrimidinone compounds . The reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in ethanol solution .

Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Three-Component Synthesis : A highly efficient synthesis of 2-amino-4-aryl-5H-indeno[1,2-d]pyrimidin-5-one derivatives was developed using a liquid glass-catalyzed three-component reaction. This process involves guanidine hydrochloride, aromatic aldehydes, and 1,3-indandione, yielding high-quality derivatives (Fazlinia & Sheikh, 2020).

- Intramolecular Friedel-Crafts Reaction : A novel synthesis approach using an intramolecular Friedel-Crafts reaction between aryl and ester groups of ethyl 6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates and their thioxo analogs was explored to synthesize 1H-Indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives (Mobinikhaledi et al., 2007).

Novel Derivatives and Applications

- Furo[3′,4′:5,6]pyrido[2,3-d]Pyrimidine Derivatives : A series of furo and indeno pyrido pyrimidine derivatives were synthesized via multicomponent reactions. This protocol offers advantages in yield, cost, environmental impact, and convenience (Tu et al., 2007).

- Fluorescent Compounds : New fluorescent compounds, 2-substituted indeno[1,2-d]pyrimidin-5-ones, showed fluorescence in the solid state, indicating potential applications in material sciences (Hagimori et al., 2016).

Medical and Biological Applications

- Antimicrobial Activity : Some new indeno and thieno pyrimidine derivatives demonstrated promising antimicrobial activity, indicating potential for developing new antimicrobial agents (Hegab et al., 2007).

- Anticancer Evaluation : A study detailed the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives and their screening against cancer cell lines, highlighting potential anticancer properties (Patravale et al., 2014).

Mecanismo De Acción

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

Direcciones Futuras

The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds . In this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research .

Propiedades

IUPAC Name |

5H-indeno[1,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFDXVBRMCUFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NC=NC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

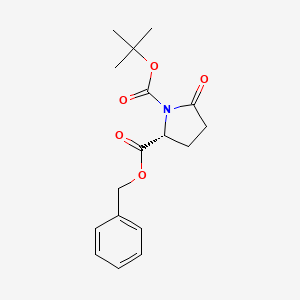

![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)

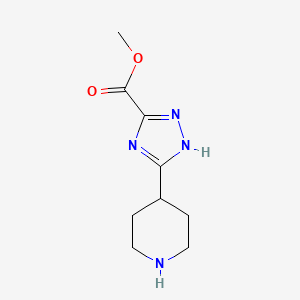

![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)

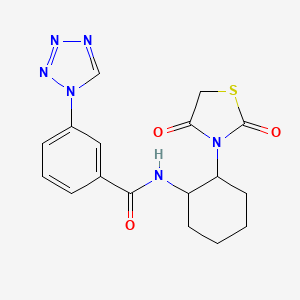

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)

![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)